molecular formula C13H10FNO B1312450 2-(4-Fluorobenzoyl)-5-methylpyridine CAS No. 497854-91-8

2-(4-Fluorobenzoyl)-5-methylpyridine

Cat. No. B1312450
CAS RN: 497854-91-8
M. Wt: 215.22 g/mol
InChI Key: WKWGDKVWXMRANV-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzoyl)-5-methylpyridine, also known as 4-fluoro-2-methyl-5-benzoylpyridine, is a fluorinated aromatic compound that has been studied extensively for its potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

Conformational Analysis and Structural Studies

2-(4-Fluorobenzoyl)-5-methylpyridine derivatives have been explored in various conformational analysis and structural studies. For example, the conformation and crystal structure of specific fluorobenzoyl derivatives were thoroughly investigated, showcasing the significance of fluorine in modulating molecular geometry and stability. These studies often involve comprehensive NMR analyses, thermal stability assessments, and X-ray diffraction to elucidate compound structures and behaviors (Ribet et al., 2005). Similarly, the structural characterization of other fluorinated compounds, such as 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, emphasizes the role of fluorine in affecting molecular conformations and interactions, which could have implications in the design of more sophisticated molecules for scientific research (Gallagher et al., 2008).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of this compound and related compounds are of significant interest in research. Novel synthesis pathways have been developed to create 4-fluoropyridines, demonstrating the flexibility and reactivity of fluorinated intermediates. Such pathways include multi-step reactions that highlight the utility of fluorinated compounds in complex organic synthesis processes (Wittmann et al., 2006).

Lanthanide Complexes and Coordination Chemistry

This compound derivatives also find applications in the development of lanthanide complexes, showcasing their utility in coordination chemistry. These complexes are studied for their supramolecular structures, thermal behavior, and potential luminescent properties. The design of such complexes demonstrates the ability of fluorobenzoyl derivatives to act as coordinating ligands, facilitating the construction of materials with desirable optical and thermal properties (Du et al., 2021).

Pharmaceutical Intermediates and Cognitive Enhancers

While excluding direct applications in drug use and dosage, it's worth noting that the chemical reactivity and structural properties of this compound derivatives make them valuable as intermediates in pharmaceutical synthesis. For instance, specific derivatives have been identified as key intermediates in the synthesis of cognitive enhancer drug candidates, underlining the broader relevance of these compounds in medicinal chemistry and drug development (Pesti et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, 4-Fluorobenzoyl chloride, indicates that it is a combustible liquid, can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

(4-fluorophenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-2-7-12(15-8-9)13(16)10-3-5-11(14)6-4-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWGDKVWXMRANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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